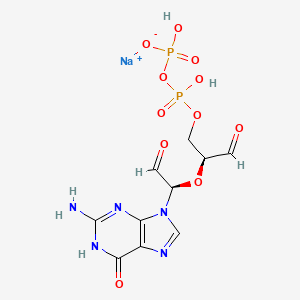
sodium (S)-2-((R)-1-(2-amino-6-oxo-1H-purin-9(6H)-yl)-2-oxoethoxy)-3-oxopropyl dihydrogendiphosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Guanosine 5’-diphosphate, periodate oxidized sodium salt is a chemically modified nucleotide derivative. It is derived from guanosine 5’-diphosphate, a purine nucleotide that plays a crucial role in various biochemical processes, including cellular signaling and metabolism. The periodate oxidation introduces aldehyde groups into the molecule, which can be useful for various biochemical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of guanosine 5’-diphosphate, periodate oxidized sodium salt typically involves the oxidation of guanosine 5’-diphosphate using periodate. The reaction is carried out under mild conditions to avoid degradation of the nucleotide. The general steps include:
- Dissolving guanosine 5’-diphosphate in an aqueous solution.
- Adding sodium periodate to the solution.
- Allowing the reaction to proceed at room temperature for a specified period.
- Purifying the product through techniques such as chromatography to obtain the periodate oxidized sodium salt.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves:
- Large-scale dissolution of guanosine 5’-diphosphate.
- Controlled addition of sodium periodate.
- Continuous monitoring of reaction conditions to ensure optimal yield.
- Use of industrial purification methods like large-scale chromatography or crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
Guanosine 5’-diphosphate, periodate oxidized sodium salt can undergo various chemical reactions, including:
Oxidation: The periodate oxidation introduces aldehyde groups, which can further react with other functional groups.
Reduction: The aldehyde groups can be reduced back to hydroxyl groups under suitable conditions.
Substitution: The aldehyde groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Sodium periodate is commonly used for the initial oxidation.
Reduction: Reducing agents like sodium borohydride can be used to revert the aldehyde groups.
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products Formed
Oxidation: The primary product is guanosine 5’-diphosphate with aldehyde groups.
Reduction: The major product is the original guanosine 5’-diphosphate.
Substitution: The products vary based on the nucleophile used in the reaction.
Wissenschaftliche Forschungsanwendungen
Guanosine 5’-diphosphate, periodate oxidized sodium salt has several applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and synthesis.
Biology: Employed in studies involving nucleotide interactions and enzyme kinetics.
Medicine: Investigated for its potential role in drug development and therapeutic applications.
Industry: Utilized in the production of biochemical reagents and diagnostic tools.
Wirkmechanismus
The mechanism of action of guanosine 5’-diphosphate, periodate oxidized sodium salt involves its interaction with various molecular targets. The aldehyde groups introduced by periodate oxidation can form covalent bonds with amino groups in proteins and other biomolecules. This property is exploited in biochemical assays and labeling techniques. The compound can also act as an inhibitor or activator of specific enzymes, depending on the context of its use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Guanosine 5’-monophosphate, periodate oxidized sodium salt: Similar in structure but with one phosphate group instead of two.
Guanosine 5’-triphosphate, periodate oxidized sodium salt: Contains three phosphate groups and is used in different biochemical applications.
Uniqueness
Guanosine 5’-diphosphate, periodate oxidized sodium salt is unique due to its specific oxidation state and the presence of two phosphate groups. This combination allows it to participate in a distinct set of biochemical reactions and applications compared to its mono- and triphosphate counterparts.
Eigenschaften
Molekularformel |
C10H12N5NaO11P2 |
|---|---|
Molekulargewicht |
463.17 g/mol |
IUPAC-Name |
sodium;[[(2S)-2-[(1R)-1-(2-amino-6-oxo-1H-purin-9-yl)-2-oxoethoxy]-3-oxopropoxy]-hydroxyphosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C10H13N5O11P2.Na/c11-10-13-8-7(9(18)14-10)12-4-15(8)6(2-17)25-5(1-16)3-24-28(22,23)26-27(19,20)21;/h1-2,4-6H,3H2,(H,22,23)(H2,19,20,21)(H3,11,13,14,18);/q;+1/p-1/t5-,6-;/m1./s1 |
InChI-Schlüssel |
WCBNWKBWORRNEH-KGZKBUQUSA-M |
Isomerische SMILES |
C1=NC2=C(N1[C@@H](C=O)O[C@@H](COP(=O)(O)OP(=O)(O)[O-])C=O)N=C(NC2=O)N.[Na+] |
Kanonische SMILES |
C1=NC2=C(N1C(C=O)OC(COP(=O)(O)OP(=O)(O)[O-])C=O)N=C(NC2=O)N.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


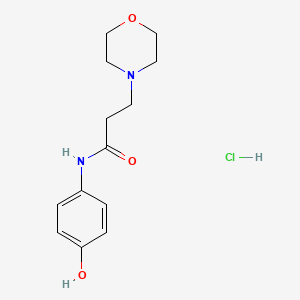
![propan-2-yl (Z)-7-[(1R,2R,3S,5S)-2-[(E,3S)-3-(2,3-dihydro-1H-inden-2-yl)-3-hydroxyprop-1-enyl]-3-fluoro-5-hydroxycyclopentyl]hept-5-enoate](/img/structure/B13819970.png)
![2-({5-[3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-sulfamoylphenyl)acetamide](/img/structure/B13819983.png)
![Acetic acid, bis[(1-oxo-2-propenyl)amino]-](/img/structure/B13819991.png)
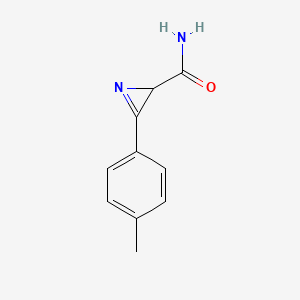
![(7S,9S)-9-amino-7-[(4S,5R)-4,5-dihydroxyoxan-2-yl]oxy-6,11-dihydroxy-9-(1-hydroxyethyl)-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B13819997.png)
![2-[(2-Fluorobenzyl)sulfanyl]-6-phenyl-4-(trifluoromethyl)pyridine-3-carbonitrile](/img/structure/B13819998.png)
![2-[(4-chlorophenyl)amino]-2-oxoethyl [(5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetate](/img/structure/B13820007.png)
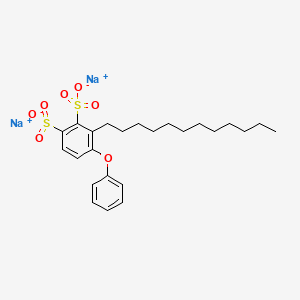
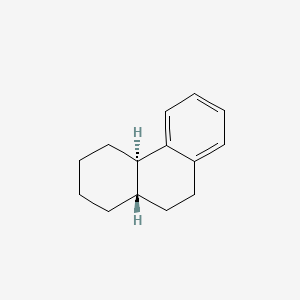
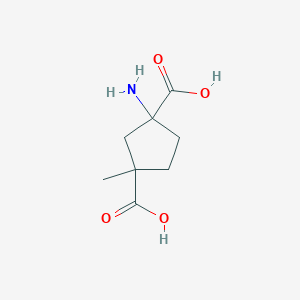
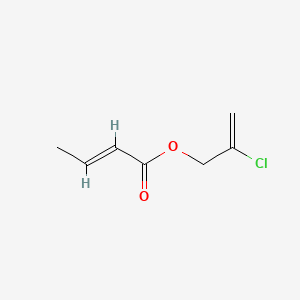
![Ethyl (2S,5S)-6-oxa-1-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B13820037.png)
![2-hydroxy-N'-[(E)-(3-iodo-4-methoxyphenyl)methylidene]-2,2-diphenylacetohydrazide](/img/structure/B13820038.png)
